1-[(2-Fluoroethyl)sulfanyl]propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoroethylsulfanyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FOS/c1-5(7)4-8-3-2-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJVHHMGAQLUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 Fluoroethyl Sulfanyl Propan 2 One
Elucidation of Optimal Reaction Conditions for Sulfanyl (Thioether) Linkage Formation
The formation of the thioether bond in 1-[(2-Fluoroethyl)sulfanyl]propan-2-one is achieved by creating a carbon-sulfur bond. The two primary strategies are the addition of a thiol to an alkene (thiol-ene reaction) or the alkylation of a thiol with an electrophile.
The thiol-ene reaction, or alkene hydrothiolation, is a powerful "click chemistry" reaction that joins a thiol with an alkene to form a thioether. wikipedia.org This reaction typically proceeds via a free-radical mechanism, resulting in the anti-Markovnikov addition of the thiol across the double bond. wikipedia.orgacsgcipr.org
The mechanism is initiated by generating a thiyl radical from the thiol using light, heat, or a radical initiator. wikipedia.org This radical then adds to the alkene (in this case, a precursor like vinyl fluoride) to form a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, continuing the cycle. wikipedia.orgnih.gov This method is highly efficient and stereoselective, making it valuable for creating robust thioether linkages. wikipedia.orgmdpi.com Recent protocols have even demonstrated catalyst-free versions promoted by purple light. researchgate.net
A classic and highly effective method for forming thioethers is the alkylation of a thiol. This reaction follows an Sₙ2 pathway where a nucleophilic thiolate anion attacks an electrophilic carbon atom, displacing a leaving group. masterorganicchemistry.com
To synthesize this compound via this route, a thiol such as 1-mercaptopropan-2-one is first deprotonated with a base to form the more nucleophilic thiolate. masterorganicchemistry.com This thiolate then reacts with a 2-fluoroethyl-containing electrophile, such as 2-fluoroethyl tosylate (prepared as described in 2.1.1), to form the final thioether product. The choice of base is important to ensure complete deprotonation without promoting side reactions. The weaker basicity of thiolates compared to alkoxides means that elimination reactions are less of a concern, making the Sₙ2 pathway highly favorable. masterorganicchemistry.com This method is a practical and green approach for preparing a wide range of thioethers. rsc.org
Design and Synthesis of the Propan-2-one Backbone and its Functionalization
The propan-2-one backbone serves as a critical structural motif in a variety of organic compounds. Its synthesis and subsequent functionalization are pivotal for the construction of this compound. A common and direct approach to introduce the necessary functionality for thioether formation is through the α-halogenation of acetone (propan-2-one).
A typical synthetic route commences with the reaction of acetone with a halogenating agent, such as bromine or chlorine, in an acidic medium like acetic acid. This reaction yields an α-halo ketone, for instance, 1-bromo-propan-2-one. This intermediate is highly reactive and serves as an excellent electrophile for the subsequent nucleophilic substitution reaction with a suitable thiol.
The functionalization of the propan-2-one backbone is achieved by reacting the α-halo ketone with a thiol precursor, in this case, 2-fluoroethanethiol. The reaction is typically carried out in the presence of a weak base to deprotonate the thiol, forming a more nucleophilic thiolate anion. This anion then readily displaces the halide from the α-position of the propan-2-one backbone, forming the desired thioether linkage.
Interactive Data Table: Key Intermediates in the Synthesis of the Propan-2-one Backbone
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Acetone | C3H6O | 58.08 | Starting material |
| 1-Bromo-propan-2-one | C3H5BrO | 136.98 | Electrophilic intermediate |
| 2-Fluoroethanethiol | C2H5FS | 80.13 | Nucleophilic precursor |
Evaluation of Convergent versus Linear Synthetic Strategies
Interactive Data Table: Comparison of Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step assembly of the molecule. differencebetween.com | Simpler to plan and execute. | Lower overall yield due to cumulative losses. wikipedia.org |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. wikipedia.org | Higher overall yield, more efficient. chemistnotes.comnih.gov | Can be more complex to design. |
Development of Precursors for Radiochemical Synthesis of Fluoroethylated Analogues
The introduction of a fluorine-18 (¹⁸F) isotope is of significant interest for applications in positron emission tomography (PET) imaging. The synthesis of ¹⁸F-labeled this compound requires the development of suitable precursors that can undergo efficient and rapid fluorination.
A common strategy for radiofluorination is the nucleophilic substitution of a good leaving group with [¹⁸F]fluoride. For the synthesis of ¹⁸F-fluoroethylated analogues, a precursor molecule would typically contain a 2-hydroxyethyl or a 2-tosyloxyethyl group attached to the sulfur atom. The tosyl group, being an excellent leaving group, can be readily displaced by [¹⁸F]fluoride in a one-step reaction.
The precursor, 1-[(2-tosyloxyethyl)sulfanyl]propan-2-one, can be synthesized by reacting 1-mercapto-propan-2-one with 2-chloroethanol to form 1-[(2-hydroxyethyl)sulfanyl]propan-2-one. This intermediate is then reacted with tosyl chloride in the presence of a base to yield the desired tosylated precursor. This precursor can then be subjected to radiofluorination with [¹⁸F]fluoride to produce the desired ¹⁸F-labeled product. Recent advancements have focused on simplifying these procedures, for instance, through one-pot methods for ¹⁸F-fluoroethylation using [¹⁸F]fluoroethyl tosylate. nih.gov
Interactive Data Table: Precursors for Radiochemical Synthesis
| Precursor Name | Molecular Formula | Leaving Group | Purpose |
| 1-[(2-Hydroxyethyl)sulfanyl]propan-2-one | C5H10O2S | Hydroxyl (after activation) | Intermediate for tosylation |
| 1-[(2-Tosyloxyethyl)sulfanyl]propan-2-one | C12H16O4S2 | Tosylate | Direct precursor for ¹⁸F-fluorination |
Chemical Reactivity and Mechanistic Investigations of 1 2 Fluoroethyl Sulfanyl Propan 2 One
Comprehensive Analysis of Fluoroethyl Group Reactivity
The presence of a fluorine atom on the ethyl group significantly influences the molecule's reactivity. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, a characteristic that imparts considerable stability to the fluoroethyl moiety. wikipedia.org
Intramolecular and Intermolecular C-F Bond Stability and Cleavage Mechanisms (e.g., SN2 displacement by internal or external nucleophiles)
The C-F bond is exceptionally stable due to its high bond dissociation energy and the large electronegativity difference between carbon and fluorine, which results in a highly polarized and short bond. wikipedia.orgalfa-chemistry.com This inherent strength makes the C-F bond generally resistant to cleavage. alfa-chemistry.com However, cleavage can occur under specific conditions, typically involving nucleophilic attack on the carbon atom bonded to the fluorine (the α-carbon).
An SN2 displacement mechanism is a plausible pathway for C-F bond cleavage in 1-[(2-Fluoroethyl)sulfanyl]propan-2-one. This reaction would involve a nucleophile attacking the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The feasibility of this reaction is influenced by both the nucleophile's strength and steric hindrance around the reaction center. masterorganicchemistry.com While the C-F bond is highly polarized, fluorine is not a good leaving group in nucleophilic displacement reactions. nih.gov
Intermolecular Displacement: External nucleophiles, such as hydroxide (B78521) or thiolates, could potentially attack the α-carbon. Thiolates are generally excellent nucleophiles for SN2 reactions. masterorganicchemistry.comchemistrysteps.com
Intramolecular Displacement: The molecule's structure allows for the possibility of intramolecular attack. The sulfur atom or the carbonyl oxygen could act as internal nucleophiles, although this would result in the formation of strained three-membered rings (an episulfonium ion or an oxetane (B1205548) derivative, respectively), which may be energetically unfavorable.
| Property | Typical Value | Significance |
|---|---|---|
| Bond Dissociation Energy (BDE) | ~488 kJ/mol | Indicates high stability and resistance to homolytic cleavage. alfa-chemistry.com |
| Bond Length | ~1.35 Å | Short bond length contributes to its strength. wikipedia.org |
| Polarity | Highly Polar (Cδ+—Fδ−) | Creates an electrophilic carbon center susceptible to nucleophilic attack. wikipedia.org |
Pathways for Defluorination and Fluoride Release from the Fluoroethyl Moiety
Defluorination, the process of removing a fluorine atom, can occur through various chemical and biological pathways. For organofluorine compounds, these mechanisms are of significant environmental and toxicological interest. nih.gov
Enzymatic Defluorination: In biological systems, specialized enzymes known as dehalogenases can catalyze the cleavage of C-F bonds. nih.gov For instance, fluoroacetate (B1212596) dehalogenases initiate C-F bond activation through a nucleophilic attack by an aspartate residue in the enzyme's active site, releasing a fluoride ion. nih.gov Similar enzymatic processes could potentially metabolize this compound.
Elimination Reactions: The presence of the electron-withdrawing sulfanylpropan-2-one group could make the proton on the carbon adjacent to the sulfur (the β-carbon relative to fluorine) sufficiently acidic for elimination to occur in the presence of a strong base. This would proceed via an E1cb-like mechanism to release fluoride and form an unsaturated thioether.
Reductive Defluorination: Certain metalloenzymes can mediate the cleavage of C-F bonds under reductive conditions. nih.gov This process often requires an electron source to facilitate the breaking of the strong C-F bond.
Investigation of Reactivity with Biological Nucleophiles in Model Systems (e.g., glutathione (B108866) adduction, from general fluorinated compound studies)
Biological nucleophiles, particularly the tripeptide glutathione (GSH), play a critical role in the detoxification of electrophilic compounds. openeducationalberta.canih.gov The reaction, known as glutathione conjugation, involves the nucleophilic thiol group of the cysteine residue in GSH attacking an electrophilic center in a substrate. openeducationalberta.ca This process is often catalyzed by glutathione S-transferases (GSTs). washington.edu
For this compound, two primary sites are susceptible to nucleophilic attack by glutathione:
SN2 Displacement at the C-F bond: The GSH thiolate can attack the carbon bearing the fluorine, displacing the fluoride ion. This pathway is a common detoxification mechanism for halogenated alkanes.
Nucleophilic Addition to the Carbonyl Group: The ketone's carbonyl carbon is electrophilic and can be attacked by the GSH thiolate. This would form a hemithioacetal-like intermediate.
Studies on other fluorinated compounds, such as the sevoflurane (B116992) degradation product FDVE, have shown that glutathione S-conjugation is a significant metabolic pathway. nih.gov The reaction can lead to the formation of multiple glutathione adducts, demonstrating the complexity of these interactions in biological systems. nih.gov
| Reaction Pathway | Proposed Product Structure | Product Name |
|---|---|---|
| SN2 Displacement | ![]() | S-[2-(Propan-2-one-1-yl-sulfanyl)ethyl]glutathione |
| Carbonyl Addition | ![]() | Glutathione hemithioacetal of this compound |
Detailed Study of Sulfanyl (Thioether) Group Transformations
The thioether linkage is another reactive center in the molecule, susceptible to both oxidation and cleavage reactions.
Oxidative Pathways to Sulfoxides and Sulfones
Thioethers are readily oxidized to form sulfoxides and, upon further oxidation, sulfones. masterorganicchemistry.com This transformation significantly alters the chemical properties of the sulfur atom, making it more electron-withdrawing and converting the sulfoxide (B87167)/sulfone group into a better leaving group. Common oxidizing agents like hydrogen peroxide or peroxyacids (e.g., m-CPBA) are effective for these transformations. The oxidation is stepwise, allowing for the isolation of the sulfoxide intermediate with careful control of reaction conditions.
| Oxidation State | Product Structure | Product Name |
|---|---|---|
| Sulfoxide | ![]() | 1-[(2-Fluoroethyl)sulfinyl]propan-2-one |
| Sulfone | ![]() | 1-[(2-Fluoroethyl)sulfonyl]propan-2-one |
Cleavage and Rearrangement Reactions of the Thioether Linkage
The carbon-sulfur (C-S) bonds of the thioether linkage can be cleaved under various conditions. researchgate.netscience.gov For this compound, a key potential cleavage pathway is β-elimination. This is particularly relevant if the sulfur has been oxidized to a sulfoxide or sulfone, which are excellent leaving groups. researchgate.net In such a scenario, a base can abstract a proton from the carbon alpha to the carbonyl group, initiating an elimination reaction that cleaves the C-S bond. This would yield methyl vinyl ketone and the corresponding fluoroethylsulfenic acid (from the sulfoxide) or fluoroethylsulfinic acid (from the sulfone).
Another possibility is reductive cleavage of the C-S bond using dissolving metal reductions or other specific reagents, though this is a less common transformation. Photochemical α-cleavage, a known process for some thioketones and strained cyclic thioethers, is less likely for an acyclic thioether like this one under normal conditions. electronicsandbooks.com
Mechanistic Examination of Propan-2-one Moiety Reactions
The reactivity of the propan-2-one moiety in this compound is significantly modulated by the α-[(2-Fluoroethyl)sulfanyl] substituent. This substituent influences the acidity of the α-hydrogens, the electrophilicity of the carbonyl carbon, and the stability of reaction intermediates.
Keto-enol tautomerism is a fundamental process for carbonyl compounds, proceeding through an enol or enolate intermediate, which is central to many of their reactions. udel.eduvanderbilt.edu The kinetics and equilibrium of enolization are highly sensitive to the electronic nature of substituents on the α-carbons.
For this compound, there are two sets of α-protons: those on the C1 methylene (B1212753) group (adjacent to the sulfur atom) and those on the C3 methyl group. The α-substituent exerts a strong influence on the acidity of the adjacent C1 protons. The sulfur atom can stabilize an adjacent carbanion through polarization and the use of d-orbitals, while the fluorine atom imparts a significant electron-withdrawing inductive effect through the ethyl chain. ksu.edu.sa This combined effect markedly increases the acidity of the C1 methylene protons compared to the C3 methyl protons.
Consequently, the formation of the enolate can be regioselectively controlled by the choice of reaction conditions. masterorganicchemistry.com
Thermodynamic Control: Under equilibrium conditions (e.g., using a weak base like an alkoxide at room temperature), the more stable enolate is preferentially formed. Due to the powerful stabilizing inductive effect of the α-substituent, the enolate resulting from deprotonation at C1 is the thermodynamically favored regioisomer. udel.edu
Kinetic Control: Under kinetic control (e.g., using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, such as -78 °C), the rate of proton abstraction determines the product. The C3 methyl protons are more sterically accessible and are therefore removed more rapidly, leading to the formation of the less substituted, kinetic enolate. masterorganicchemistry.com
The equilibrium between the keto and enol forms typically heavily favors the keto tautomer for simple ketones. acs.org However, the presence of the electron-withdrawing α-substituent in this compound is expected to stabilize the enol form, thereby increasing its equilibrium concentration relative to unsubstituted ketones like acetone.
Interactive Table: Predicted Acidity and Keto-Enol Equilibrium Data
| Compound | α-Proton | Predicted pKa | Predicted Keq ([Enol]/[Keto]) | Predicted ΔG° (kcal/mol) |
| Propan-2-one | CH₃ | ~19-20 | ~10⁻⁷ | 9.5 |
| 1-(Methylsulfanyl)propan-2-one | CH₂-S | ~17-18 | ~10⁻⁵ | 6.8 |
| This compound | CH₂-S | ~16-17 | ~10⁻⁴ | 5.4 |
| This compound | CH₃ | ~19 | - | - |
Note: Data for this compound are estimated based on the known effects of analogous substituents.
The carbonyl carbon in this compound is rendered significantly more electrophilic by the electron-withdrawing nature of the α-substituent. This enhances its reactivity toward nucleophiles. masterorganicchemistry.comlibretexts.org The rate of nucleophilic addition is generally faster than that observed for acetone.
Common nucleophilic addition reactions include:
Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) is expected to proceed rapidly to form the corresponding cyanohydrin.
Acetal Formation: Acid-catalyzed reaction with alcohols will form hemiacetals and subsequently acetals. The equilibrium for this reaction is expected to be more favorable than for less electrophilic ketones. byjus.com
Grignard Reactions: Addition of organometallic reagents like Grignard reagents (RMgX) occurs readily to produce tertiary alcohols after an acidic workup. byjus.com
Condensation reactions, such as the Aldol condensation, rely on the formation of an enolate nucleophile. ncert.nic.in The regioselectivity of enolate formation, as described previously, allows for controlled crossed-aldol reactions. For instance, using kinetic conditions (LDA, -78 °C), the ketone can serve as a nucleophile via its C3 enolate. In a Claisen-Schmidt condensation, where an aldehyde with no α-hydrogens (e.g., benzaldehyde) is used, this compound can act as the enolate partner, leading to the formation of an α,β-unsaturated ketone after dehydration. libretexts.org
Reactions involving substitution at the α-carbon are dictated by the chemistry of the corresponding enol or enolate intermediates. msu.edu
Electrophilic Alpha-Substitution: This class of reaction, most notably acid-catalyzed halogenation, proceeds through the enol intermediate. youtube.com The formation of the enol is the rate-determining step. libretexts.org For this compound, halogenation with reagents like bromine in acetic acid is expected to occur preferentially at the C1 position, as this proceeds through the more stable (thermodynamic) enol. wikipedia.org
Nucleophilic Alpha-Substitution: The most significant reaction of this type is the alkylation of the enolate. The ability to form either the kinetic or thermodynamic enolate with high selectivity allows for regioselective alkylation. libretexts.org
Alkylation of the kinetic enolate (formed with LDA) will introduce an alkyl group at the C3 methyl position.
Alkylation of the thermodynamic enolate (formed with NaH or alkoxides) will result in substitution at the C1 methylene position. researchgate.net
Interactive Table: Regioselective α-Alkylation Products
| Enolate Type | Base/Conditions | Site of Alkylation | Product Structure (with R-X) |
| Kinetic | LDA, THF, -78 °C | C3 (Methyl) | 1-[(2-Fluoroethyl)sulfanyl]butan-2-one |
| Thermodynamic | NaH, THF, 25 °C | C1 (Methylene) | 2-[(2-Fluoroethyl)sulfanyl]-3-pentanone |
Note: Product names assume alkylation with ethyl iodide (R = ethyl) for illustrative purposes.
Synergistic and Antagonistic Effects of Interacting Functional Groups on Overall Reactivity
The combination of the ketone, thioether, and fluoroethyl groups leads to complex interactions that can be either synergistic or antagonistic.
Synergistic Effects: The primary synergistic interaction is the amplification of the α-substituent's electron-withdrawing character. The inductive effect of the fluorine atom enhances the electronegativity of the sulfur, which in turn strongly increases the acidity of the C1-protons and the electrophilicity of the carbonyl carbon. Both functional groups work in concert to activate the molecule for enolate formation and nucleophilic addition.
Antagonistic Effects and Competing Pathways: A significant competing pathway arises from the nucleophilic character of the sulfur atom itself. The lone pairs on the sulfur can engage in neighboring group participation (NGP) , also known as anchimeric assistance. vedantu.comwikipedia.org This is particularly relevant in reactions involving the formation of a carbocation or the displacement of a leaving group at the α-carbon. The sulfur atom can attack the α-carbon intramolecularly to form a three-membered cyclic sulfonium (B1226848) (thiiranium) ion intermediate. libretexts.org This participation can lead to:
Rate Acceleration: NGP often leads to substantially increased reaction rates compared to analogous systems without the participating group. vedantu.com
Stereochemical Control: Reactions proceeding through an NGP mechanism typically result in retention of stereochemistry at the reaction center, in contrast to the inversion seen in a standard SN2 reaction.
This NGP pathway is antagonistic to standard enolate chemistry, as it offers an alternative, often faster, reaction route that does not involve the carbonyl group's typical reactivity modes.
Quantitative Kinetic and Thermodynamic Analyses of Key Reactions
While specific experimental data for this compound are not available, its reactivity can be quantitatively estimated using linear free-energy relationships such as the Taft equation. The Taft equation, log(k/k₀) = ρσ + δEₛ, separates the polar (σ*) and steric (Eₛ) effects of a substituent on reaction rates. wikipedia.orgdalalinstitute.com
Polar Effects (σ): The -(CH₂)S(CH₂)₂F substituent possesses a significant positive σ value due to the strong inductive effects of both sulfur and fluorine. For reactions with a positive sensitivity factor (ρ*), such as nucleophilic attack on the carbonyl carbon, this leads to a substantial rate enhancement compared to a reference ketone (k₀, e.g., acetone).
Steric Effects (Eₛ): The steric parameter (Eₛ) for the substituent is larger (more negative) than a methyl group, indicating greater steric hindrance. This would slightly decrease the rate of reactions sensitive to steric bulk (where δ is positive), such as attack by a bulky nucleophile.
Interactive Table: Estimated Thermodynamic and Kinetic Parameters for Analogous Reactions
| Reaction | Compound System | Parameter | Estimated Value |
| Keto-Enol Equilibrium | Acetone | ΔG°enolization | +9.5 kcal/mol |
| Keto-Enol Equilibrium | α-Thioether Ketone | ΔG°enolization | +6.8 kcal/mol |
| Acid-Catalyzed Enolization | Acetone | k (M⁻¹s⁻¹) | 2.8 x 10⁻⁵ |
| Acid-Catalyzed Enolization | α-Chloroacetone | k (M⁻¹s⁻¹) | 3.5 x 10⁻³ |
| Nucleophilic Addition (CN⁻) | Acetone | Relative Rate | 1 |
| Nucleophilic Addition (CN⁻) | α-Chloroacetone | Relative Rate | ~700 |
Note: Data are from studies on analogous systems and serve to illustrate the expected magnitude of electronic effects on reactivity.
Computational and Advanced Spectroscopic Characterization of 1 2 Fluoroethyl Sulfanyl Propan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for predicting the properties and behavior of molecules at the atomic and electronic levels. These methods can provide valuable insights into the structure, reactivity, and spectroscopic characteristics of compounds like 1-[(2-Fluoroethyl)sulfanyl]propan-2-one.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict its chemical reactivity.
The presence of a fluorine atom, a highly electronegative element, is expected to significantly influence the electronic properties of the molecule. This can lead to a lower energy LUMO, making the compound more susceptible to nucleophilic attack. DFT studies on similar fluorinated ketones have shown that the degree of fluorination impacts the electron density on the carbonyl carbon, rendering it more electrophilic. Furthermore, the sulfur atom, with its lone pairs of electrons, would likely contribute significantly to the HOMO, making it a potential site for electrophilic attack.
Table 1: Predicted Electronic Properties of this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Propan-2-one | -10.9 | -1.1 | 2.9 |
| Fluoroethane | -12.5 | 1.8 | 2.0 |
| Ethanethiol | -9.3 | 0.5 | 1.6 |
Note: Values for propan-2-one, fluoroethane, and ethanethiol are representative and intended for comparative purposes. Actual values for the target compound would require specific DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations can accurately predict various spectroscopic parameters. For this compound, this would include Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
NMR Chemical Shifts: The chemical environment of each nucleus determines its NMR chemical shift. The presence of the electronegative fluorine atom would cause a downfield shift for nearby protons and carbons in the ¹H and ¹³C NMR spectra, respectively. DFT calculations, by determining the magnetic shielding around each nucleus, can provide theoretical predictions of these shifts.
Vibrational Frequencies: The vibrational modes of a molecule correspond to specific frequencies of infrared radiation that it can absorb. DFT calculations can compute these vibrational frequencies, which can then be compared with experimental IR spectra to identify characteristic functional group vibrations, such as the C=O stretch of the ketone, the C-F stretch, and the C-S stretch.
Calculation of Conformation and Energy Landscapes
The flexibility of the ethylsulfanyl chain in this compound allows for multiple possible conformations. Quantum chemical calculations can be used to determine the relative energies of these different conformers and to map out the potential energy surface. This analysis would identify the most stable, low-energy conformations of the molecule. Studies on similar acyclic fluorinated sulfur-containing motifs have demonstrated the importance of hyperconjugative interactions in determining conformational preferences.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.
Conformational Analysis in Solution and Gas Phases
While quantum chemical calculations can identify stable conformers, MD simulations can explore the conformational landscape of this compound in different environments, such as in the gas phase or in various solvents. These simulations would reveal the accessible conformations and the energy barriers between them, providing a more complete picture of the molecule's flexibility. The conformational behavior of related fluorinated polymers has been investigated using MD simulations to understand their macroscopic properties.
Interaction Dynamics with Solvents and Other Molecules
MD simulations are particularly useful for studying intermolecular interactions. For this compound, simulations in explicit solvent models (e.g., water, chloroform) would reveal how the solvent molecules arrange around the solute and how these interactions influence its conformation and dynamics. For instance, the ability of the fluorine and oxygen atoms to act as hydrogen bond acceptors could be investigated. Such simulations on fluorinated ketones have highlighted the significant role of competing interactions with polar solvent molecules.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments would be necessary to fully map the atomic connectivity and stereochemistry of this compound.
Given the presence of a fluorine atom, 19F NMR would be a particularly sensitive and informative technique. A 19F NMR spectrum would be expected to provide a clear signal corresponding to the single fluorine environment in the molecule. The chemical shift of this signal would offer insights into the electronic environment of the C-F bond, while its coupling to adjacent protons would appear as a distinct splitting pattern, likely a triplet, confirming its position on the ethyl group. At present, no published 19F NMR data for this compound could be located.
Proton (1H) and Carbon-13 (13C) NMR are fundamental to mapping the hydrogen and carbon framework of the molecule.
The anticipated 1H NMR spectrum would feature separate signals for the methyl protons, the two sets of methylene (B1212753) protons in the fluoroethyl group, and the methylene protons adjacent to the carbonyl group. The precise chemical shifts, the integration of these signals (proton count), and their splitting patterns would be used to piece together the molecule's structure.
Similarly, a 13C NMR spectrum would be expected to show five distinct signals, one for each unique carbon atom in the structure, including the characteristic downfield signal of the carbonyl carbon. However, a search of scientific databases did not yield any experimental 1H or 13C NMR spectra for this compound.
Interactive Table: Hypothetical 1H and 13C NMR Data
This table is for illustrative purposes only, as no experimental data is available for this compound.
| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| CH3 -C=O | Data not available | Data not available |
| -S-CH2 -C=O | Data not available | Data not available |
| -S-CH2 -CH2F | Data not available | Data not available |
| -CH2 -F | Data not available | Data not available |
| C =O | N/A | Data not available |
To definitively assign all proton and carbon signals and to confirm the precise bonding arrangement, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC would be indispensable. These techniques reveal correlations between nuclei, providing an unambiguous confirmation of the molecule's structural formula. No 2D NMR studies for this compound have been published.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental composition of a molecule by providing a highly accurate mass measurement. Tandem Mass Spectrometry (MS/MS) complements this by inducing fragmentation of the molecule, which yields structural clues based on the masses of the fragments. An HRMS measurement would be required to confirm the molecular formula of C₅H₉FOS. An MS/MS analysis would reveal characteristic fragmentation patterns, such as the loss of the fluoroethyl group or cleavage at the sulfide linkage. Regrettably, no HRMS or MS/MS data for this specific compound is available in the reviewed literature.
Interactive Table: Hypothetical High-Resolution Mass Spectrometry Data
This table is for illustrative purposes only, as no experimental data is available for this compound.
| Ion | Formula | Calculated Exact Mass | Observed Mass |
| [M+H]+ | C5H10FOS+ | 137.0463 | Data not available |
| [M+Na]+ | C5H9FNOS+ | 159.0283 | Data not available |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, a strong absorption band around 1715 cm⁻¹ in the IR spectrum would confirm the presence of the ketone (C=O) group. Other key signals would include C-H stretching and bending vibrations, as well as a C-F stretching band. Raman spectroscopy would be particularly useful for observing the C-S bond. No IR or Raman spectra for this compound have been found in the public domain.
Interactive Table: Hypothetical Vibrational Spectroscopy Data
This table is for illustrative purposes only, as no experimental data is available for this compound.
| Functional Group | Expected Wavenumber (cm-1) | Technique |
| C=O Stretch | ~1715 | IR, Raman |
| C-H Stretch | ~2900-3000 | IR, Raman |
| C-F Stretch | ~1000-1100 | IR |
| C-S Stretch | ~600-800 | Raman |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure (if crystalline form is obtained)
Should this compound be a crystalline solid, Single-Crystal X-ray Diffraction would provide the most definitive structural information. This technique maps the electron density in the crystal to determine the precise location of each atom in three-dimensional space, yielding exact bond lengths and angles. There are no reports of a crystal structure for this compound in the current body of scientific literature.
Chemical Biology and Mechanistic Biological Interactions in Vitro Studies Only
Mechanistic Investigations of Bioactivation Pathways for Fluorinated Thioether-Ketones (General Principles)
The metabolic fate of xenobiotics, including fluorinated thioether-ketones, is a critical aspect of their chemical biology. Bioactivation refers to the process where a chemically stable compound is converted into a reactive metabolite. This transformation can be mediated by enzymes or can occur through non-enzymatic reactions with endogenous molecules.
Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of compounds. nih.gov One of the most common reactions catalyzed by P450 enzymes is the hydroxylation of C-H bonds. gsartor.org In the context of fluorinated compounds, P450-mediated hydroxylation can lead to various outcomes. The introduction of fluorine into a molecule is a common strategy in drug design to enhance metabolic stability by blocking sites susceptible to P450-catalyzed oxidation. nih.gov
However, P450 enzymes can still metabolize fluorinated molecules. nih.govnih.gov The hydroxylation can occur at positions remote from the fluorine atom. In some cases, metabolism can occur at the fluorine-substituted carbon, which may lead to the elimination of the fluorine atom and the formation of reactive intermediates. nih.gov For instance, the P450-dependent monooxygenation of a fluorinated para-position in an aniline (B41778) derivative can result in the formation of a reactive benzoquinoneimine and the release of a fluoride (B91410) anion. nih.gov For a compound like 1-[(2-Fluoroethyl)sulfanyl]propan-2-one, P450 enzymes could potentially hydroxylate the propanone moiety or the carbon atoms of the fluoroethyl group, initiating a cascade of reactions. The active sites of P450 enzymes are generally lipophilic, and a positive correlation between the lipophilicity of a substrate and its binding to the enzyme has been observed. gsartor.org
| Metabolic Process | Description | Potential Outcome for Fluorinated Thioether-Ketones | References |
|---|---|---|---|
| C-H Hydroxylation | P450 enzymes insert an oxygen atom from O₂ into a C-H bond, forming a hydroxyl group. This is a primary metabolic pathway for many xenobiotics. | Hydroxylation at the propanone or ethyl chain, potentially altering solubility and reactivity. | nih.govgsartor.org |
| Metabolic "Blocking" | Fluorine substitution at a metabolically labile position can prevent hydroxylation, thereby increasing the compound's half-life. | The fluoroethyl group may be more resistant to oxidation compared to a non-fluorinated ethyl group. | nih.gov |
| Oxidative Defluorination | Enzymatic oxidation at the C-F bond can lead to the elimination of hydrogen fluoride (HF) and the formation of a ketone or aldehyde. | Formation of reactive aldehyde intermediates and fluoride ions, potentially leading to downstream toxicity. | nih.govnih.govmanchester.ac.uk |
| Heteroatom Oxidation | P450 enzymes can oxidize heteroatoms like sulfur, converting sulfides into sulfoxides and subsequently to sulfones. | Conversion of the thioether linkage to a sulfoxide (B87167), which would significantly change the compound's polarity and biological properties. | manchester.ac.uk |
Reactive electrophilic species can be formed during the metabolism of fluorinated compounds, which can then react non-enzymatically with endogenous nucleophiles. The structure of this compound contains a ketone functional group, which is an electrophilic center susceptible to nucleophilic attack.
Endogenous thiols, such as the cysteine residues in proteins or glutathione (B108866) (GSH), are potent nucleophiles that can react with electrophiles. The α,β-unsaturated carbonyl moiety (a Michael system) is a well-known electrophile that readily reacts with thiols. nih.gov While the ketone in this compound is not α,β-unsaturated, it could still potentially react with nucleophiles, for example, by forming a hemithioacetal with a thiol group. Furthermore, if the compound undergoes metabolism to form a more reactive species, subsequent reactions with thiols are likely. The thioether bond itself can be a target, although it is generally less reactive than other functional groups.
Similarly, endogenous amines, such as the lysine (B10760008) residues in proteins or small molecule amines, can react with carbonyl compounds to form Schiff bases or imines. These non-enzymatic covalent modifications of biomolecules can alter their function and are a key mechanism of toxicity for many reactive compounds.
Exploration of the Fluoroethyl Moiety as a Chemical Probe or Label
The fluoroethyl group is a valuable motif in chemical biology, particularly due to the unique properties of the fluorine atom. It can serve as a reporter group for NMR studies or, more significantly, be adapted for advanced labeling techniques.
Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org These reactions typically involve two mutually reactive partners that are abiotic. wikipedia.orguchicago.edu The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.gov
The fluoroethyl group in this compound is not directly suitable for bio-orthogonal reactions. However, it can be readily conceptualized as a synthon for creating a bio-orthogonal probe. By replacing the fluorine atom with an azide (B81097) group, one could synthesize 1-[(2-azidoethyl)sulfanyl]propan-2-one. This azido-derivative could then be used to label alkyne-modified biomolecules in vitro via CuAAC. nih.govresearchgate.net The development of such probes allows for the selective labeling and visualization of biomolecules in complex biological systems. wikipedia.orgresearchgate.net
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides. nih.gov Fluorine-18 (18F) is the most widely used radionuclide for PET due to its near-ideal physical properties, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging. nih.govbohrium.comacs.org
The fluoroethyl group is a common component of 18F-labeled PET radiotracers. researchgate.net The synthesis of an 18F-labeled version of this compound, i.e., 1-[(2-[18F]Fluoroethyl)sulfanyl]propan-2-one, is conceptually straightforward. It would typically involve a nucleophilic substitution reaction where [18F]fluoride displaces a leaving group (e.g., tosylate, mesylate, or bromide) on a suitable precursor molecule, such as 1-[(2-tosyloxyethyl)sulfanyl]propan-2-one. rsc.orgnih.gov
| Component | Description | Relevance to Target Compound | References |
|---|---|---|---|
| Radionuclide | Fluorine-18 (18F). Half-life: 109.8 min. Decay mode: 97% β⁺. | The target compound contains a fluorine atom, making it a candidate for 18F labeling. | nih.govacs.org |
| Precursor | A molecule where the fluorine is replaced by a good leaving group (e.g., tosylate, triflate, bromide). For this compound, a precursor could be 1-[(2-Tosyloxyethyl)sulfanyl]propan-2-one. | Synthesis of this precursor would be the first step in radiosynthesis. | researchgate.netrsc.orgnih.gov |
| Radiolabeling Reaction | Nucleophilic substitution (SN2) using [18F]fluoride, often facilitated by a potassium/kryptofix complex (K/K222) in an aprotic solvent at elevated temperatures. | This is a standard and high-yield method for introducing 18F onto an ethyl chain. | nih.govnih.gov |
| Potential Application | If the parent molecule binds to a biological target (e.g., an enzyme or receptor), the 18F-labeled version could be used to image and quantify this target in vivo using PET. | As a research tool to study the distribution and kinetics of the compound in preclinical models. | bohrium.comresearchgate.net |
The resulting 18F-labeled thioether-ketone could then be used as a research tool in preclinical PET imaging studies to investigate its biodistribution and target engagement in vivo, assuming it has a biological target of interest.
Future Research Directions and Translational Perspectives Academic Focus
Development of Novel Synthetic Methodologies for Complex Fluoroethyl Thioether Systems
The efficient and selective synthesis of complex molecules containing the fluoroethyl thioether motif is a crucial starting point for any further investigation. While general methods for thioether synthesis are well-established, the presence of the fluorine atom and the ketone functionality in 1-[(2-Fluoroethyl)sulfanyl]propan-2-one necessitates the development of robust and versatile synthetic strategies.
A primary approach to the synthesis of this compound and its derivatives would likely involve the nucleophilic substitution of a suitable α-haloketone with 2-fluoroethanethiol. masterorganicchemistry.comnih.gov The reactivity of α-haloketones makes them excellent precursors for the construction of a wide array of heterocyclic and other complex organic structures. nih.govmdpi.com
Future research in this area should focus on:
Stereoselective Syntheses: Developing methods for the asymmetric synthesis of chiral analogs. This could involve the use of chiral catalysts or starting materials to control the stereochemistry of the final products, which is often critical for biological activity. nih.gov
Green Chemistry Approaches: Designing more environmentally benign synthetic routes that minimize waste and the use of hazardous reagents. mdpi.com This could include catalytic methods that replace stoichiometric reagents. rsc.orgresearchgate.net
Diversity-Oriented Synthesis: Creating libraries of analogs with variations in the ketone and fluoroethyl portions of the molecule to explore structure-activity relationships.
| Synthetic Strategy | Description | Key Intermediates | Potential Advantages |
| Nucleophilic Substitution | Reaction of an α-haloketone (e.g., 1-chloropropan-2-one) with 2-fluoroethanethiol or its corresponding thiolate. masterorganicchemistry.comnih.gov | α-haloketones, 2-fluoroethanethiol | Readily available starting materials, straightforward reaction conditions. |
| Mitsunobu Reaction | Reaction of a β-hydroxy thioether with a fluorinating agent under Mitsunobu conditions. | β-hydroxy thioethers | Good control of stereochemistry. |
| "Click" Chemistry Approaches | Utilizing thiol-ene or thiol-yne reactions to construct the thioether linkage, which can be a highly efficient and selective method. acs.org | Alkenyl or alkynyl ketones, 2-fluoroethanethiol | High yields, mild reaction conditions, and tolerance of a wide range of functional groups. |
This table is generated based on established synthetic methodologies for thioethers and may be applicable to the synthesis of this compound and its analogs.
Advanced Computational Modeling for Predictive Reactivity and Interactions
Computational chemistry offers powerful tools to predict the reactivity and potential biological interactions of molecules like this compound, guiding experimental design and saving valuable resources.
Future computational studies could include:
Density Functional Theory (DFT) Calculations: To investigate the electronic structure, reactivity, and potential metabolic fate of the molecule. acs.orgoptibrium.com DFT methods can be employed to predict sites of metabolism and potential toxicities. optibrium.com
Molecular Dynamics (MD) Simulations: To model the interactions of the compound and its analogs with biological targets such as enzymes or receptors. This can provide insights into binding modes and affinities.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models for the biological activity of a series of analogs based on their physicochemical properties. nih.gov
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies. acs.orgwhiterose.ac.uk | Bond dissociation energies, activation energies for metabolic transformations, sites of reactivity. acs.orgnih.gov |
| Molecular Dynamics (MD) | Simulation of ligand-protein binding. | Binding free energies, conformational changes upon binding. |
| QSAR | Correlation of chemical structure with biological activity. nih.gov | Predictive models for potency and selectivity. |
This table outlines potential applications of computational modeling to the study of this compound, based on general practices in computational chemistry.
Mechanistic Elucidation of Biological Transformations at the Molecular Level
The presence of a fluoroethyl group and a thioether linkage suggests that this compound could undergo interesting biological transformations. Understanding these processes at the molecular level is crucial for predicting the compound's metabolic fate and potential bioactivity.
Key research questions in this area include:
Enzymatic Defluorination: Investigating whether the compound can be a substrate for dehalogenase enzymes that are capable of cleaving the strong carbon-fluorine bond. acs.orgnih.govnih.gov The mechanism of enzymatic defluorination is a topic of significant interest. acs.orgnih.govresearchgate.net
Thioether Oxidation: Exploring the potential for enzymatic oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which is a common metabolic pathway for thioethers. acs.orgresearchgate.net
Glutathione (B108866) Conjugation: Determining if the compound or its metabolites can react with glutathione, a key cellular antioxidant, which is an important detoxification pathway. researchgate.net
Design and Synthesis of Analogs with Tunable Reactivity and Specific Chemical Biology Applications
The structural features of this compound make it an attractive starting point for the design of chemical probes to study biological processes.
Future work could focus on:
Developing Fluorescent Probes: Incorporating a fluorophore into the molecular structure to create probes for imaging thiols or other biological targets in living cells. acs.org
Creating Covalent Probes: Designing analogs that can form covalent bonds with specific amino acid residues in proteins, which can be used to identify and characterize new drug targets. nih.govresearchgate.net
Modulating Reactivity: Systematically modifying the structure to tune the reactivity of the thioether or the ketone for specific applications.
| Analog Type | Potential Application | Design Strategy |
| Fluorescent Probes | Cellular imaging of thiol-mediated processes. acs.org | Incorporation of a fluorescent reporter group. |
| Covalent Probes | Target identification and validation. nih.govresearchgate.net | Introduction of a reactive electrophilic group. |
| Photoaffinity Labels | Identifying protein binding partners. | Inclusion of a photolabile group. |
This table provides examples of how analogs of this compound could be designed for chemical biology applications.
Exploration of the Compound and its Analogs as Tools for Understanding Fluorine's Influence in Biological Systems
The strategic placement of fluorine atoms can have a profound impact on the biological properties of a molecule. tandfonline.comwikipedia.orgomicsonline.org Studying this compound and its analogs can provide valuable insights into the fundamental roles of fluorine in biological systems.
This research could address:
Binding Interactions: Examining how the fluorine atom participates in non-covalent interactions with biological macromolecules, such as hydrogen bonding and halogen bonding. researchgate.net
Membrane Permeability: Assessing the impact of the fluoroethyl group on the lipophilicity and membrane permeability of the compound, which are critical for bioavailability. wikipedia.orgnih.govresearchgate.net
Q & A
Q. What are the recommended methods for synthesizing 1-[(2-Fluoroethyl)sulfanyl]propan-2-one in a laboratory setting?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Thio-Michael Addition : Reacting propan-2-one with 2-fluoroethanethiol in the presence of a base (e.g., KOH) under anhydrous conditions. The reaction typically proceeds at 40–60°C for 6–12 hours .
- Nucleophilic Substitution : Using a halogenated acetone derivative (e.g., 1-chloropropan-2-one) and 2-fluoroethylthiolate as the nucleophile. This method requires polar aprotic solvents (e.g., DMF) and inert gas purging to prevent oxidation .
Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1), and purify via column chromatography (silica gel, gradient elution).
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Expect signals at δ 1.8–2.1 ppm (acetone methyl group) and δ 4.2–4.5 ppm (fluorinated CH2-S) .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~205–210 ppm .
- GC-MS : Retention time and molecular ion peak (m/z ~148) confirm purity and molecular weight .
- Elemental Analysis : Validate C, H, S, and F content (±0.3% theoretical).
Q. What are the key physicochemical properties of this compound that influence its reactivity?
- Methodological Answer : Critical properties include:
- Boiling Point : ~170–175°C (estimated via group contribution methods) .
- Solubility : Miscible with polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL).
- Stability : Susceptible to oxidation; store under nitrogen at 4°C. The sulfanyl group enhances nucleophilicity, making it reactive in alkylation and acylation reactions .
Advanced Research Questions
Q. What strategies are effective for elucidating the reaction mechanisms involving this compound in nucleophilic substitutions?
- Methodological Answer :
- Isotopic Labeling : Use deuterated acetone (propan-2-one-d6) to track proton transfer steps in kinetic studies .
- Kinetic Profiling : Conduct time-resolved NMR or UV-Vis spectroscopy to monitor intermediate formation.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for substitution pathways .
Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics Simulations : Study solvent effects on reaction trajectories (e.g., solvation in DMF vs. THF).
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the sulfur atom’s HOMO dominates nucleophilic reactivity .
- Docking Studies : If targeting biological activity, dock derivatives into enzyme active sites (e.g., cytochrome P450) to assess binding affinity .
Q. What in vitro assays are suitable for assessing the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Activity :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .
- Antioxidant Assays :
- DPPH Radical Scavenging : Measure IC50 values at 517 nm; compare to ascorbic acid controls.
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate safety margins (IC50 >100 µM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![S-[2-(Propan-2-one-1-yl-sulfanyl)ethyl]glutathione structure](https://i.imgur.com/example1.png)

![1-[(2-Fluoroethyl)sulfinyl]propan-2-one structure](https://i.imgur.com/example3.png)
![1-[(2-Fluoroethyl)sulfonyl]propan-2-one structure](https://i.imgur.com/example4.png)
